molecular formula C16H14N2O5S B2578042 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-87-9

4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Katalognummer: B2578042
CAS-Nummer: 861210-87-9
Molekulargewicht: 346.36
InChI-Schlüssel: QZJBVOPONUIEGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a sophisticated benzoxadiazepine-based chemical scaffold designed for advanced research applications. This compound features a unique molecular architecture, integrating a 1,3,4-benzoxadiazepin-5-one core with a 4-methoxyphenylsulfonyl substituent. This specific structure suggests potential as a key intermediate in the development of novel pharmacologically active agents, particularly for screening against neurological and inflammatory targets, given the known activity of related diazepine and sulfonamide-containing compounds . Its mechanism of action in research settings is anticipated to involve targeted modulation of specific receptor or enzyme systems, making it a valuable tool for probing biochemical pathways and structure-activity relationships (SAR). The presence of the sulfonyl group enhances the molecule's potential as a precursor in medicinal chemistry, allowing for further derivatization to create a library of analogs for high-throughput screening . Researchers will find this compound highly useful in programs aimed at designing and synthesizing new heterocyclic compounds with potential biological activity. The compound is characterized using advanced spectroscopic and analytical techniques to ensure identity and purity, supporting the generation of reliable and reproducible research data. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-2-methyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-11-17-18(16(19)14-5-3-4-6-15(14)23-11)24(20,21)13-9-7-12(22-2)8-10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJBVOPONUIEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazepine Core: The initial step involves the formation of the benzoxadiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the benzoxadiazepine intermediate with a methoxyphenyl halide in the presence of a base.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzoxadiazepine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced benzoxadiazepine derivatives.

    Substitution: Substituted benzoxadiazepine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a benzoxadiazepine core with a methoxyphenyl sulfonyl substituent. The synthesis typically involves multiple steps:

  • Formation of the Benzoxadiazepine Core : This is achieved through cyclization reactions involving ortho-diamines and carboxylic acid derivatives under acidic conditions.
  • Introduction of the Methoxyphenyl Group : This is performed using nucleophilic aromatic substitution reactions with methoxyphenyl halides in the presence of a base.

Scientific Research Applications

The applications of 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one span several scientific disciplines:

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex chemical entities.
  • Reagent in Organic Transformations : It is utilized in various chemical reactions to modify existing compounds or create new derivatives.

Biology

  • Biochemical Probes : The compound is studied for its potential to act as a biochemical probe to elucidate enzyme mechanisms and protein interactions.
  • Mechanistic Studies : Investigations into how this compound interacts with biological macromolecules can provide insights into cellular processes.

Medicine

  • Therapeutic Properties : Research has indicated potential applications in treating various conditions due to its anti-inflammatory, anti-cancer, and antimicrobial activities.
  • Drug Development : The compound is explored as a lead structure for developing new pharmaceuticals, particularly targeting specific diseases.

Industry

  • Material Development : It is used in creating advanced materials due to its unique chemical properties.
  • Precursor for Specialty Chemicals : The compound serves as a precursor in synthesizing specialty chemicals used in various industrial applications.

Wirkmechanismus

The mechanism of action of 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituent effects of analogous compounds:

Table 1: Structural Comparison of Heterocyclic Compounds with 4-Methoxyphenyl Substituents

Compound Core Structure Substituents Biological Activity Reference
Target Compound Benzoxadiazepinone 4-MeO-C₆H₄-SO₂, 2-CH₃ Not reported
THPA6 Pyrazolone-thiazole 4-MeO-C₆H₄, 4-Cl-C₆H₄ Analgesic, Anti-inflammatory
4-[(4-Methoxyphenyl)methylidene]-2-methyl-oxazol-5(4H)-one Oxazolone 4-MeO-C₆H₄ Immunomodulatory
Compounds 3a–g (Benzamide-sulfamoyl) Benzamide 4-MeO-C₆H₄, sulfamoyl Carbonic Anhydrase Inhibition

Key Observations:

  • Sulfonyl vs. Sulfamoyl Groups : The sulfonyl group in the target compound may enhance metabolic stability compared to sulfamoyl-containing analogs (e.g., compounds 3a–g), which are prone to hydrolysis .
  • Substituent Position : Para-substituted methoxyphenyl groups (e.g., THPA6, compound 12 in ) generally exhibit higher potency and lower ulcerogenicity than meta-substituted analogs .

Biologische Aktivität

The compound 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a member of the benzoxadiazepine family, known for its diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14N2O4S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure includes a benzoxadiazepine core with a methoxyphenyl sulfonyl substituent, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one exhibit various pharmacological activities. These include:

  • Antimicrobial Activity : Several studies have shown that sulfonamide derivatives possess significant antibacterial properties. For instance, related compounds have demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes. For example, derivatives of benzoxadiazepines have been studied for their inhibitory action on carbonic anhydrase isoforms, which play a crucial role in various physiological processes .
  • Cytotoxicity : Some studies have indicated that benzoxadiazepine derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds similar to 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one showed promising antibacterial activity. The minimum inhibitory concentrations (MICs) were determined against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
AE. coli32
BS. aureus16
CPseudomonas aeruginosa64

The results indicate that modifications in the sulfonamide group can significantly enhance antibacterial potency .

Enzyme Inhibition Studies

Inhibitory activity against human carbonic anhydrase (hCA) isoforms was assessed for related compounds. The inhibition constants (K_i) for selected derivatives were reported as follows:

CompoundhCA IsoformK_i (nM)
1I57.8
2II6.4
3IX7.1
4XII3.1

These findings suggest that structural modifications can lead to selective inhibition of hCA isoforms, which is beneficial for developing targeted therapies for conditions like glaucoma and cancer .

Cytotoxicity Assays

A cytotoxicity assay performed on various cancer cell lines revealed that certain benzoxadiazepine derivatives exhibited significant cytotoxic effects:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

These results indicate potential applications in cancer therapy, warranting further investigation into the mechanisms of action .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of benzoxadiazepinone precursors. For example, sulfonyl chloride derivatives of 4-methoxyphenyl groups can react with the diazepinone core under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl moiety. Cyclization steps may require refluxing in aprotic solvents like dichloromethane or THF. Similar protocols are used for structurally related sulfonyl-containing heterocycles, such as 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives . Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products like over-sulfonylated analogs .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combined spectroscopic and crystallographic techniques are essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups and confirms substitution patterns. High-resolution mass spectrometry (HRMS) verifies molecular weight. For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III provides precise bond lengths and angles, resolving ambiguities in stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs). Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HEK-293). Structural analogs, such as sulfonamide-linked oxazolones, have shown activity in such frameworks .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading). For sulfonylation, switching to microwave-assisted synthesis reduces reaction time and improves yield. Chromatographic purification (e.g., flash chromatography with gradient elution) minimizes impurities. Stability studies under varying pH and temperature conditions ensure scalability .

Q. What computational tools are suitable for analyzing electronic properties and predicting reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions, identifying reactive sites like the sulfonyl group or the diazepinone ring. Molecular docking studies (AutoDock Vina) predict interactions with biological targets (e.g., enzymes or receptors). These methods align with studies on sulfonyl-triazine derivatives .

Q. How should researchers address contradictions in crystallographic data versus spectroscopic results?

  • Methodological Answer : Reconciling discrepancies requires cross-validation. For example, if NMR suggests a planar conformation but XRD shows puckering, re-examine sample purity or consider dynamic effects (e.g., tautomerism) via variable-temperature NMR. Refinement of XRD data using SHELXL with Hirshfeld atom correction improves accuracy .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer : Simulate degradation using LC-MS/MS with simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Track metabolites via high-resolution tandem mass spectrometry. Accelerated stability studies (40°C/75% RH) identify hydrolytic cleavage points, particularly at the sulfonyl ester or diazepinone lactam bonds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.